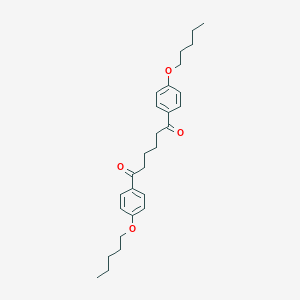
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is a chemical compound with the molecular formula C28H38O4 and a molecular weight of 438.607 . It is known for its unique structure, which includes two pentyloxyphenyl groups attached to a hexanedione backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves several steps. One common method includes the reaction of 1,6-hexanedione with 4-pentyloxyphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy groups, leading to the formation of different substituted derivatives.
Applications De Recherche Scientifique
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate specific signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione can be compared with other similar compounds, such as:
1,6-Hexanedione, 1,6-bis[4-(methoxy)phenyl]-: This compound has methoxy groups instead of pentyloxy groups, leading to different chemical and physical properties.
1,6-Hexanedione, 1,6-bis[4-(ethoxy)phenyl]-: The presence of ethoxy groups results in variations in reactivity and applications.
1,6-Hexanedione, 1,6-bis[4-(butoxy)phenyl]-: The butoxy groups confer distinct characteristics compared to the pentyloxy derivative.
Propriétés
Numéro CAS |
88167-08-2 |
|---|---|
Formule moléculaire |
C28H38O4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Clé InChI |
MHCBRILOHYOAEO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















